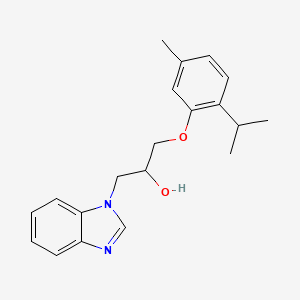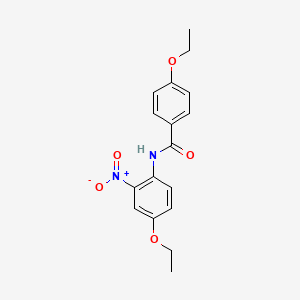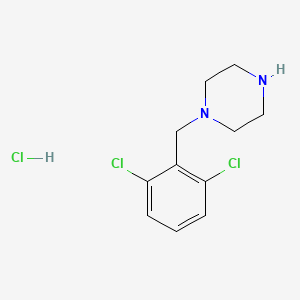
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPN or BPN' and is a member of the family of benzamides.
科学研究应用
BPN has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BPN is in the field of cancer research. Studies have shown that BPN can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BPN has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
BPN has also been studied for its potential applications in the field of neuroscience. Studies have shown that BPN can enhance the release of dopamine, which is a neurotransmitter that plays a crucial role in the reward system of the brain. This enhancement of dopamine release can potentially be used to treat conditions such as Parkinson's disease.
作用机制
The mechanism of action of BPN involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting HDAC, BPN can alter the expression of genes that are involved in various cellular processes such as apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
BPN has been shown to have a range of biochemical and physiological effects. Studies have shown that BPN can induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death. BPN has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes that are involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using BPN in lab experiments is its specificity for HDAC inhibition. BPN has been shown to selectively inhibit HDAC without affecting other enzymes that are involved in gene regulation. This specificity makes BPN a valuable tool for studying the role of HDAC in various cellular processes.
One of the limitations of using BPN in lab experiments is its solubility. BPN is poorly soluble in water, which can make it challenging to work with in aqueous solutions. However, this limitation can be overcome by using organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
未来方向
There are several future directions for the study of BPN. One potential direction is the development of BPN derivatives that have improved solubility and bioavailability. Another potential direction is the study of BPN in combination with other drugs for the treatment of cancer and other diseases. Finally, the study of the role of BPN in epigenetic regulation and gene expression could lead to new insights into the mechanisms of cellular processes and potential therapeutic targets.
合成方法
The synthesis of BPN involves the reaction of 3-butoxyaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, and the resulting product is purified through column chromatography. The yield of the synthesis is typically around 60-70%.
属性
IUPAC Name |
N-(3-butoxyphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-2-3-9-24-14-6-4-5-12(10-14)19-17(21)15-8-7-13(20(22)23)11-16(15)18/h4-8,10-11H,2-3,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZSSMKMMKHKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5509805 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)

![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)

![9-[4-(diisopropylamino)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4897983.png)
![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)